
Application Notes and Protocols: Sodium
Anthranilate in the Synthesis of Pharmaceutical

Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sodium anthranilate

Cat. No.: B1290561 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sodium anthranilate, the sodium salt of anthranilic acid, serves as a versatile

precursor and building block in the synthesis of a wide array of pharmaceutical compounds.

The presence of both a carboxylate and an amino group on the aromatic ring allows for diverse

chemical modifications, including N-acylation, cyclocondensation, and amination reactions.

These reactions are pivotal in constructing the core structures of various drugs, such as anti-

inflammatory agents and diuretics. This document provides detailed application notes and

experimental protocols for key synthetic transformations involving sodium anthranilate and its

parent compound, anthranilic acid, in the preparation of pharmaceutically relevant molecules.

N-Acylation of Anthranilic Acid: Synthesis of N-
Acetylanthranilic Acid
N-acylation of the amino group in anthranilic acid is a fundamental step in the synthesis of

many pharmaceutical intermediates. N-acetylanthranilic acid, for instance, is a precursor for the

synthesis of quinazolinone derivatives and has been investigated for its own biological

activities. The following protocol details the synthesis of N-acetylanthranilic acid from

anthranilic acid using acetic anhydride.
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Experimental Protocol: Synthesis of N-Acetylanthranilic
Acid
Objective: To synthesize N-acetylanthranilic acid via the N-acylation of anthranilic acid.

Materials:

Anthranilic acid

Acetic anhydride

Distilled water

Methanol (chilled)

50 mL Erlenmeyer flask

Boiling stone

Hot plate

Buchner funnel and vacuum filtration apparatus

Melting point apparatus

Procedure:

In a 50 mL Erlenmeyer flask, combine 2.0 g of anthranilic acid and 6.0 mL of acetic

anhydride.[1]

Add a boiling stone to the flask and gently heat the mixture to a boil on a hot plate for 15

minutes. The solid should dissolve during this time.[1][2]

Allow the reaction mixture to cool to room temperature.

Carefully add 2.0 mL of distilled water to the cooled mixture.
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Gently heat the mixture again until it nearly boils to ensure complete hydrolysis of any

remaining acetic anhydride and the intermediate benzoxazinone.[1]

Allow the solution to cool slowly to room temperature to facilitate the crystallization of N-

acetylanthranilic acid.[1]

Isolate the crystalline product by vacuum filtration using a Buchner funnel.

Wash the crystals with a small amount of chilled methanol to remove impurities.[1][3]

Dry the crystals thoroughly under vacuum.

Determine the weight of the dried product and calculate the percent yield.

Characterize the product by measuring its melting point. The expected melting point is 183-

185 °C.[3][4]

Quantitative Data
Parameter Value Reference

Starting Material Anthranilic Acid [1]

Acylating Agent Acetic Anhydride [1][5]

Yield Up to 94% [4]

Melting Point 183-185 °C [3][4]

Experimental Workflow
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Caption: Workflow for the synthesis of N-acetylanthranilic acid.

Ullmann Condensation for the Synthesis of N-
Phenylanthranilic Acid (A Diclofenac Precursor)
The Ullmann condensation is a classic and effective method for forming carbon-nitrogen bonds,

which is crucial in the synthesis of many pharmaceuticals. N-phenylanthranilic acid is a key

intermediate in the production of the non-steroidal anti-inflammatory drug (NSAID) diclofenac.

The following protocol describes its synthesis from 2-chlorobenzoic acid and aniline, a reaction

analogous to using sodium anthranilate.

Experimental Protocol: Synthesis of N-Phenylanthranilic
Acid
Objective: To synthesize N-phenylanthranilic acid via a copper-catalyzed Ullmann

condensation.

Materials:

2-Chlorobenzoic acid

Aniline (redistilled)

Potassium carbonate (anhydrous, dried)
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Cupric oxide (CuO)

Concentrated Hydrochloric acid (HCl)

Sodium carbonate

Activated carbon

Round-bottom flask with reflux condenser

Oil bath

Distillation apparatus

Procedure:

To a round-bottom flask equipped with a reflux condenser, add 310 g (3.32 mol) of redistilled

aniline, 82 g (0.52 mol) of pure 2-chlorobenzoic acid, 82 g (0.6 mol) of fresh dried potassium

carbonate, and 2.0 g of cupric oxide.[6]

Heat the mixture in an oil bath to reflux for two hours.[6]

After the reaction is complete, remove the excess aniline first by vacuum distillation and then

by steam distillation.[6]

The remaining solution (approximately 500 mL) is boiled with 40 g of activated carbon for 15

minutes and then filtered.[6]

While stirring, pour the filtrate into a mixture of 60 mL of concentrated hydrochloric acid and

120 mL of water to precipitate the product.[6]

Cool the mixture, and collect the precipitate by filtration.

For purification, dissolve 50 g of the crude product in 1000 mL of water containing 25 g of

sodium carbonate. Boil for 5 minutes with 25 g of activated carbon, filter, and then acidify the

filtrate with concentrated hydrochloric acid.[6]
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Collect the purified N-phenylanthranilic acid by filtration, wash with water, and dry at 120 °C.

[6]

Quantitative Data
Parameter Value Reference

Starting Materials 2-Chlorobenzoic acid, Aniline [6]

Catalyst Cupric Oxide [6]

Base Potassium Carbonate [6]

Reaction Time 2 hours [6]

Reaction Temperature Reflux [6]

Yield

Not explicitly stated, but a

preparative scale is described.

Other reports suggest yields

can vary from 46% to over

90% depending on the specific

conditions and starting

materials.

[7]

Reaction Scheme

Reactants

Conditions
Product2-Chlorobenzoic Acid

CuO (catalyst)
K2CO3 (base)

Reflux, 2hAniline
N-Phenylanthranilic Acid

Ullmann
Condensation
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Caption: Ullmann condensation for N-phenylanthranilic acid synthesis.
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Synthesis of Furosemide from 2,4-Dichloro-5-
sulfamoylbenzoic Acid
Furosemide is a potent loop diuretic widely used in medicine. A common industrial synthesis

involves the condensation of 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine. While not

starting directly from sodium anthranilate, this key step highlights the formation of a complex

pharmaceutical from an anthranilic acid derivative.

Experimental Protocol: Synthesis of Furosemide
Objective: To synthesize furosemide by condensing 2,4-dichloro-5-sulfamoylbenzoic acid with

furfurylamine.

Materials:

2,4-dichloro-5-sulfamoylbenzoic acid

Furfurylamine

Sodium bicarbonate

Dimethyl sulfoxide (DMSO)

10% Hydrochloric acid

Ethanol

Water

Sodium hydroxide

Activated carbon

Reaction flask with stirrer and thermometer

Heating mantle

Procedure:
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In a reaction flask, dissolve 81 g of 2,4-dichloro-5-sulfamoylbenzoic acid and 30 g of sodium

bicarbonate in 150 mL of dimethyl sulfoxide.[8]

Purge the flask with nitrogen three times.

Heat the reaction mixture to 130 °C.

Begin the dropwise addition of 87 g of furfurylamine. After the addition is complete, maintain

the reaction at this temperature for 6 hours.[8]

Cool the mixture to 30 °C and adjust the pH to 3-4 with 10% hydrochloric acid.

Cool the mixture to 20 °C and allow it to stand for 2 hours to crystallize the crude furosemide.

Collect the crude product by filtration.

For purification, place the crude product in a flask with 200 mL of ethanol and 200 mL of

water. Add 10 g of sodium hydroxide and heat to 70 °C with stirring until the solid dissolves.

Add 5 g of activated carbon and filter the hot solution after 30 minutes.

Cool the filtrate to room temperature and adjust the pH to 3-4 with 15% hydrochloric acid to

precipitate the purified furosemide.

Allow the mixture to stand for 2 hours, then collect the product by filtration.

Dry the filter cake to obtain pure furosemide.

Quantitative Data
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Parameter Value Reference

Starting Material
2,4-dichloro-5-

sulfamoylbenzoic acid
[8][9]

Reagent Furfurylamine [8][9]

Solvent Dimethyl sulfoxide (DMSO) [8]

Reaction Temperature 130 °C [8]

Reaction Time 6 hours [8]

Yield 71.2% (overall) [8]

Purity ≥ 99.0% (by HPLC) [8]

Synthesis Pathway

2,4-dichloro-5-sulfamoylbenzoic acid

Condensation

Furfurylamine

FurosemideDMSO, 130°C, 6h

Click to download full resolution via product page

Caption: Final condensation step in the synthesis of furosemide.

Disclaimer: These protocols are intended for informational purposes for qualified professionals.

All laboratory work should be conducted with appropriate safety precautions, including the use

of personal protective equipment and adherence to institutional safety guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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